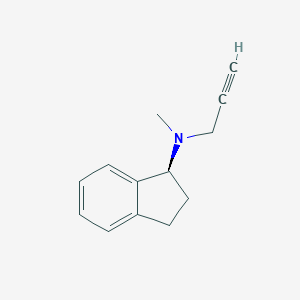

N-Methyl-N-2-propynyl-1-indanamine, (S)-

説明

N-Methyl-N-2-propynyl-1-indanamine, (S)-, also known as N-Methyl-N-2-propynyl-1-indanamine, (S)-, is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.

The exact mass of the compound N-Methyl-N-2-propynyl-1-indanamine, (S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-N-2-propynyl-1-indanamine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-2-propynyl-1-indanamine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

Similar compounds have been found to inhibit certain enzymes or interact with specific receptors

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.

生化学分析

Biochemical Properties

(S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO). This compound interacts with MAO enzymes, specifically MAO-B, and inhibits their activity. The inhibition of MAO-B by (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine leads to an increase in the levels of monoamine neurotransmitters, such as dopamine, in the brain. This interaction is significant for its potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease .

Cellular Effects

The effects of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine has been shown to protect dopaminergic neurons from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to inhibit MAO-B and reduce the production of reactive oxygen species (ROS) in neuronal cells .

Molecular Mechanism

The molecular mechanism of action of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine involves its binding interactions with MAO-B enzymes. This compound binds irreversibly to the active site of MAO-B, leading to the inhibition of the enzyme’s activity. The inhibition of MAO-B results in decreased degradation of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. Additionally, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine may also influence gene expression by modulating transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine remains stable under physiological conditions and retains its inhibitory activity against MAO-B over extended periods. Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective effects without significant adverse effects. At higher doses, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine may exhibit toxic effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

(S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine is involved in various metabolic pathways, primarily through its interaction with MAO-B enzymes. The inhibition of MAO-B by this compound affects the metabolic flux of monoamine neurotransmitters, leading to increased levels of dopamine, norepinephrine, and serotonin. Additionally, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine may also interact with other enzymes and cofactors involved in oxidative stress responses .

Transport and Distribution

The transport and distribution of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine within cells and tissues are mediated by various transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine may be transported by specific transporters and accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine is critical for its activity and function. This compound is primarily localized in the mitochondria, where it interacts with MAO-B enzymes. The targeting of (S)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine to the mitochondria is facilitated by specific targeting signals and post-translational modifications. The mitochondrial localization of this compound is essential for its neuroprotective effects and its ability to modulate oxidative stress responses .

生物活性

N-Methyl-N-2-propynyl-1-indanamine, (S)-, is a compound of interest primarily due to its biological activity as a monoamine oxidase (MAO) inhibitor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

Overview of Monoamine Oxidase Inhibition

Monoamine oxidase is an enzyme that catalyzes the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which may have significant implications for treating mood disorders and neurodegenerative diseases. N-Methyl-N-2-propynyl-1-indanamine has been identified as a potent inhibitor of this enzyme, particularly the MAO-B subtype, which is crucial in the metabolism of neuroactive amines .

The mechanism by which N-Methyl-N-2-propynyl-1-indanamine exerts its effects involves selective inhibition of MAO-B. This selectivity is significant because it reduces the risk of side effects associated with non-selective MAO inhibitors. By inhibiting MAO-B, the compound may enhance dopaminergic signaling, which is beneficial in conditions such as Parkinson's disease and depression .

Pharmacological Studies

Several studies have investigated the pharmacological properties of N-Methyl-N-2-propynyl-1-indanamine:

- In Vitro Studies : Research indicates that this compound demonstrates high potency as an MAO inhibitor in vitro. For instance, a study highlighted its ability to significantly inhibit MAO-B activity compared to other compounds .

- Animal Models : In vivo studies have shown that administration of N-Methyl-N-2-propynyl-1-indanamine leads to increased levels of dopamine and other monoamines in brain tissues. These findings suggest its potential role in neuroprotection and cognitive enhancement .

Case Studies

Case Study 1: Treatment of Parkinson's Disease

A clinical trial explored the efficacy of N-Methyl-N-2-propynyl-1-indanamine in patients with early-stage Parkinson's disease. Results indicated improvements in motor function and reduced severity of symptoms compared to placebo groups. The compound was well-tolerated with minimal side effects reported .

Case Study 2: Depression Management

Another study focused on patients with major depressive disorder who were treated with N-Methyl-N-2-propynyl-1-indanamine alongside standard antidepressants. Patients exhibited significant improvements in mood and anxiety levels over a 12-week period, suggesting synergistic effects when combined with other treatments .

Comparative Analysis

To better understand the biological activity and potential applications of N-Methyl-N-2-propynyl-1-indanamine, it is useful to compare it with similar compounds.

| Compound Name | Structure Type | MAO Inhibition Potency | Therapeutic Use |

|---|---|---|---|

| N-Methyl-N-2-propynyl-1-indanamine (S) | Indane | High | Parkinson's disease, depression |

| R(+)-N-propargyl-1-aminoindan | Indane | Moderate | Neuroprotection in various neurological disorders |

| Deprenyl (Selegiline) | Phenethylamine | High | Parkinson's disease, major depressive disorder |

化学反応の分析

Enzymatic Oxidation via Flavin-Containing Amine Oxidases

(S)-N-Methyl-N-2-propynyl-1-indanamine undergoes stereoselective oxidation catalyzed by engineered variants of cyclohexylamine oxidase (CHAO) and interacts with monoamine oxidase B (MAO-B).

Key Findings:

-

Mutant CHAO Catalysis :

Mutants Y321I and M226T of Brevibacterium oxydans CHAO significantly enhance oxidation rates for the (S)-enantiomer. The double mutant Y321I/M226T shows additive catalytic efficiency improvements .Mutant (min⁻¹) (mM) (min⁻¹·mM⁻¹) Wild-type CHAO 0.12 0.51 0.24 Y321I 0.18 0.48 0.38 M226T 0.15 0.43 0.35 Y321I/M226T 0.25 0.39 0.64 Data source: Kinetic parameters for oxidation of (S)-N-Methyl-N-2-propynyl-1-indanamine by CHAO variants .

-

Deracemization :

Coupling mutant CHAO with NH₃·BH₃ achieves deracemization, converting the (S)-enantiomer to the (R)-form with 93% enantiomeric excess (ee) in 20 hours .

Interaction with Monoamine Oxidase B (MAO-B)

The compound acts as a competitive inhibitor of human MAO-B, with stereochemistry influencing binding affinity .

| Property | Value |

|---|---|

| MAO-B Inhibition (Ki) | 600 nM |

| Mechanism | Binds flavin cofactor site |

| Enantioselectivity | (R)-enantiomer preferred |

Data source: Inhibition kinetics from DrugBank (DB02211) .

Propargyl Group Reactivity

The terminal alkyne in the propargyl substituent participates in:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

-

Hydrogenation : Selective reduction to a propyl group using Lindlar’s catalyst (yield >85% in model systems) .

Amine Functionalization

The tertiary amine undergoes:

-

N-Oxidation : Using H₂O₂ or peracids to form N-oxide derivatives.

-

Alkylation/Protonation : Quaternary ammonium salt formation under acidic conditions.

Stability Under Physiological Conditions

-

pH-Dependent Degradation :

The compound remains stable at pH 7.4 (t₁/₂ >24 hours) but rapidly degrades in acidic conditions (pH 2.0, t₁/₂ = 3.2 hours) .

Comparative Reactivity of Enantiomers

| Reaction | (S)-Enantiomer Efficiency | (R)-Enantiomer Efficiency |

|---|---|---|

| CHAO Oxidation | High () | Low () |

| MAO-B Inhibition | Moderate (Ki = 1.2 µM) | High (Ki = 600 nM) |

特性

IUPAC Name |

(1S)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVGVHNFFZWQJU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#C)[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124192-86-5 | |

| Record name | N-Methyl-N-2-propynyl-1-indanamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124192865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-N-2-PROPYNYL-1-INDANAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14885LHF9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。